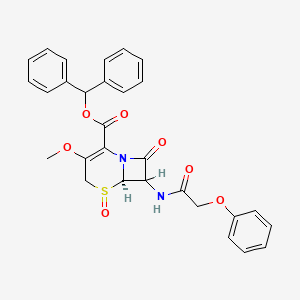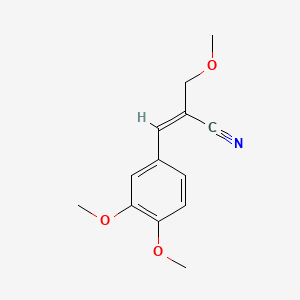
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with methoxymethylacetonitrile under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through processes such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid group instead of an acrylonitrile moiety.
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid: Contains an amino group and a propionic acid group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile is unique due to its combination of a dimethoxyphenyl group and an acrylonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
7520-72-1 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H15NO3/c1-15-9-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,9H2,1-3H3/b11-6+ |
Clave InChI |
ITWADOIIIDKDET-IZZDOVSWSA-N |
SMILES isomérico |
COC/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N |
SMILES canónico |
COCC(=CC1=CC(=C(C=C1)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)

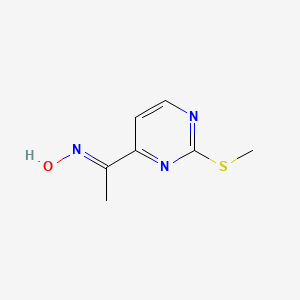
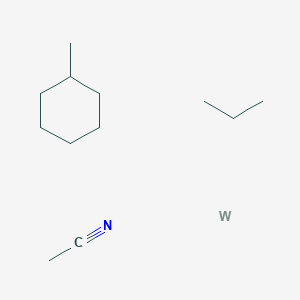
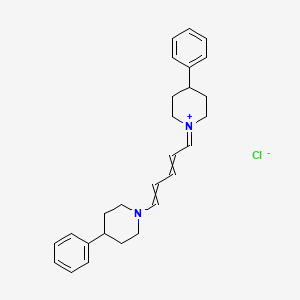
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
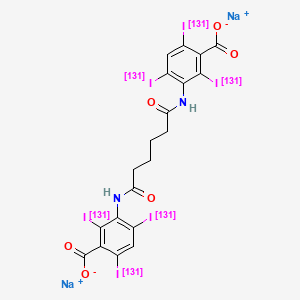

![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)
![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
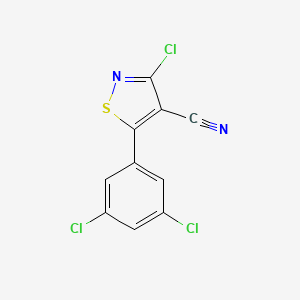
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
